molecular formula C21H19NO5 B2859272 (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622794-68-7

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2859272
CAS No.: 622794-68-7
M. Wt: 365.385
InChI Key: ZEFSKGHTPFEQKU-UNOMPAQXSA-N
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Description

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran-derived compound characterized by a Z-configured benzylidene group at the 2-position and a morpholine-4-carboxylate substituent at the 6-position. The Z stereochemistry, critical to its spatial arrangement, influences its physicochemical and biological properties. The morpholine ring enhances solubility and bioavailability, while the benzylidene group modulates electronic and steric interactions with biological targets.

This article compares the compound with structurally similar analogs, focusing on substituent effects, molecular properties, and implications for drug design.

Properties

IUPAC Name

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-14-4-2-3-5-15(14)12-19-20(23)17-7-6-16(13-18(17)27-19)26-21(24)22-8-10-25-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFSKGHTPFEQKU-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H19NO4
  • Molecular Weight : 325.36 g/mol

The compound features a complex structure that includes a benzofuran moiety and a morpholine ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has therapeutic implications for diseases such as Alzheimer's disease and cancer .

Anticancer Activity

Studies have shown that compounds structurally similar to (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For example, in vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating GSK-3β activity .

Neuroprotective Effects

In addition to anticancer properties, the compound has been investigated for neuroprotective effects. By inhibiting GSK-3β, it may help prevent neuronal cell death associated with neurodegenerative diseases. This mechanism was evidenced by increased levels of phosphorylated GSK-3β in treated neuroblastoma cells .

Case Studies and Research Findings

  • GSK-3β Inhibition Study :
    • Objective : Evaluate the inhibitory effect on GSK-3β.
    • Method : Molecular docking and cell-based assays.
    • Findings : The compound showed an IC50 value indicating potent inhibition of GSK-3β activity, leading to increased phosphorylation at Ser9 in neuroblastoma cells .
  • Anticancer Efficacy :
    • Objective : Assess the anticancer potential in various cancer cell lines.
    • Method : Cell viability assays and apoptosis detection.
    • Findings : The compound significantly reduced cell viability in multiple cancer types and induced apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeTargetMethodologyResult
GSK-3β InhibitionGlycogen Synthase Kinase 3βMolecular dockingIC50 = 1.6 μM
Anticancer ActivityVarious Cancer Cell LinesCell viability assaysSignificant reduction in viability
NeuroprotectionNeuronal CellsPhosphorylation assayIncreased p-GSK-3β levels

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Structural Features

The compound’s core structure comprises a dihydrobenzofuran scaffold fused with a benzylidene moiety. Substituent variations at the benzylidene position distinguish it from analogs:

  • Target compound : 2-methylbenzylidene group.
  • Analog 1 (from ): (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate .
  • Analog 2 (from ): Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Table 1: Structural Comparison
Compound Core Structure Benzylidene Substituents Additional Functional Groups
Target compound Benzofuran 2-methyl Morpholine-4-carboxylate
Analog 1 Benzofuran 3,4-dimethoxy Morpholine-4-carboxylate
Analog 2 Thiazolo-pyrimidine 2-fluoro-4-methoxy Methyl ester, 4-methoxyphenyl

Physicochemical Properties

Critical parameters include molecular weight (MW), lipophilicity (XLogP3), hydrogen-bonding capacity, and topological polar surface area (TPSA).

Table 2: Computed Properties (Data from )
Property Target Compound* Analog 1 Analog 2
Molecular Weight (g/mol) ~395 (estimated) 411.4 485.5
XLogP3 ~3.2 (estimated) 2.9 3.8
Hydrogen Bond Acceptors 7 7 9
Rotatable Bonds 5 5 6
TPSA (Ų) ~83.5 83.5 102.3

*Estimated for target compound based on structural similarity to Analog 1.

  • Lipophilicity : The 2-methyl group in the target compound likely increases XLogP3 compared to Analog 1’s polar 3,4-dimethoxy groups, enhancing membrane permeability but reducing aqueous solubility.

Crystallography

Accurate stereochemical assignment relies on tools like SHELXL () and ORTEP-III (). For example, the Z configuration in Analog 1 was confirmed via single-crystal X-ray diffraction using SHELXL . Crystal packing differences due to substituents (e.g., methyl vs. methoxy) influence melting points and stability.

Structure-Activity Relationships (SAR)

  • Substituent Effects: 2-Methyl (target): Enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets. Fluorine (Analog 2): Introduces electronegativity, strengthening binding via dipole interactions and altering metabolic stability .

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